molecular formula C9H10Cl2O2 B13669731 (S)-1-(2,5-Dichlorophenyl)-1,3-propanediol

(S)-1-(2,5-Dichlorophenyl)-1,3-propanediol

Cat. No.: B13669731
M. Wt: 221.08 g/mol
InChI Key: GXSOESUNSOAGEQ-UHFFFAOYSA-N
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Description

(S)-1-(2,5-Dichlorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of two chlorine atoms on a phenyl ring and a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dichlorophenyl)-1,3-propanediol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable chiral reagent to introduce the chiral center. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for reduction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dichlorophenyl)-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2,5-Dichlorophenyl)-1,3-propanediol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dichlorophenyl)-1,3-propanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenyl derivatives: Compounds with similar structures but different functional groups.

    Chiral propanediols: Other chiral diols with varying substituents on the phenyl ring.

Uniqueness

(S)-1-(2,5-Dichlorophenyl)-1,3-propanediol is unique due to its specific chiral configuration and the presence of two chlorine atoms on the phenyl ring, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)propane-1,3-diol

InChI

InChI=1S/C9H10Cl2O2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2

InChI Key

GXSOESUNSOAGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CCO)O)Cl

Origin of Product

United States

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